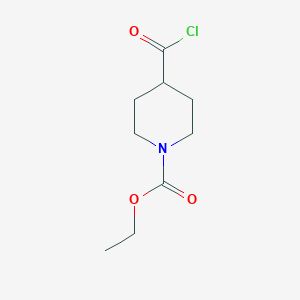

Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate

描述

Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate is a chemical compound of significant interest in various fields of chemistry and pharmacology. It serves as an intermediate in the synthesis of a range of chemical compounds, including pharmaceuticals and organic materials.

Synthesis Analysis

The synthesis of Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate and related compounds often involves multi-step chemical processes including esterification, hydrogenation, and condensation reactions. For instance, Ethyl 4-piperidingcarboxylate, a closely related compound, can be synthesized from isonicotinic acid through esterification and hydrogenation with yields reaching up to 75% (Chen Ying-qi, 2007).

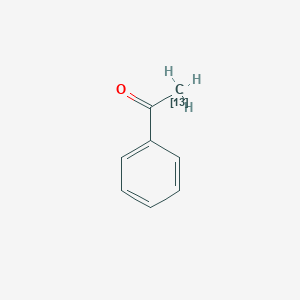

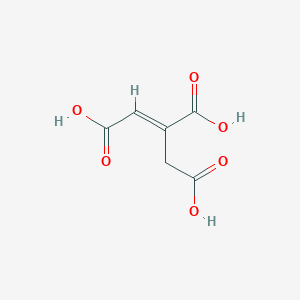

Molecular Structure Analysis

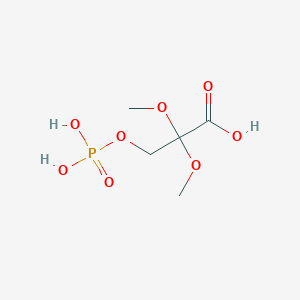

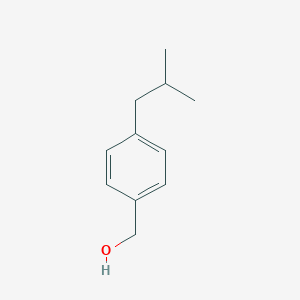

Detailed molecular structure analysis of Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate and its derivatives is often achieved through spectral studies and X-ray diffraction. Such studies reveal the conformation, bonding patterns, and crystal systems, providing insights into the compound's chemical behavior (A. D. Kumar et al., 2016).

Chemical Reactions and Properties

Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate undergoes various chemical reactions, including carbonylation and aminolysis, reflecting its reactive nature and versatility as a chemical building block. These reactions are crucial for the synthesis of pharmacologically active molecules and other complex organic compounds.

Physical Properties Analysis

The physical properties of Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate, such as melting points, boiling points, and solubility, are essential for its handling and application in chemical syntheses. These properties depend on the molecular structure and purity of the compound.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and the formation of derivatives, are central to the application of Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate in synthesis pathways. Its role as an intermediate in the formation of complex molecules highlights its importance in organic chemistry and drug development processes.

For detailed investigations and specific data on the synthesis, structure, reactions, and properties of Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate and its derivatives, the cited references provide a comprehensive foundation (Chen Ying-qi, 2007); (A. D. Kumar et al., 2016).

科学研究应用

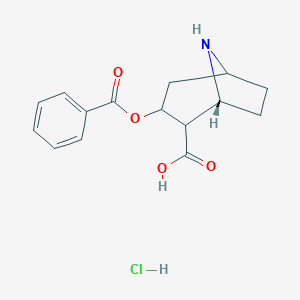

Anticancer Research Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate has been explored in the context of anticancer research. Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids synthesized from it showed promise as anticancer agents. This research involved the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, which exhibited strong anticancer properties in vitro, suggesting their potential for further therapeutic exploration (Rehman et al., 2018).

Synthesis and Intermediate Applications The compound serves as an important intermediate in various synthetic processes. For instance, its derivative, Ethyl 4-piperidingcarboxylate, was synthesized from isonicotinic acid through processes like esterification and hydrogenation, demonstrating its utility in synthetic chemistry (Chen Ying-qi, 2007). Additionally, its use in the synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, highlights its role in the development of new pharmaceutical compounds (Andersen et al., 2013).

Chemical Synthesis Research Its applications extend to broader chemical synthesis research. For example, it played a role in the synthesis of various fullerene derivatives, showcasing its versatility in organic chemistry (Zhang et al., 2002). In another study, it was used in the synthesis of Schiff and Mannich bases of Isatin derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones, indicating its utility in the creation of novel compounds (Bekircan & Bektaş, 2008).

属性

IUPAC Name |

ethyl 4-carbonochloridoylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO3/c1-2-14-9(13)11-5-3-7(4-6-11)8(10)12/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMMXPXRMDHPPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。